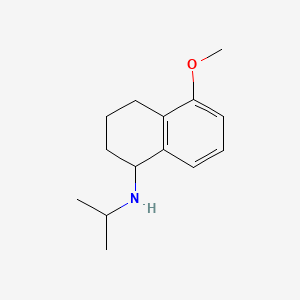
1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine is a chemical compound that belongs to the class of naphthalenamines This compound is characterized by its tetrahydronaphthalene core structure, which is substituted with a methoxy group and an isopropylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-1-tetralone and isopropylamine.
Reduction: The carbonyl group of 5-methoxy-1-tetralone is reduced to form the corresponding alcohol.
Amination: The alcohol is then subjected to amination with isopropylamine under suitable conditions to form the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups into the naphthalene ring.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine involves its interaction with specific molecular targets. These may include:
Receptors: The compound may bind to certain receptors in the body, modulating their activity.
Enzymes: It can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways.
Pathways: The compound may influence signaling pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydro-5-methoxy-N-propyl-1-naphthalenamine: This compound has a similar structure but with a propyl group instead of an isopropyl group.
1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-2-naphthalenamine: This compound differs in the position of the amine group on the naphthalene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
52373-01-0 |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
5-methoxy-N-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H21NO/c1-10(2)15-13-8-4-7-12-11(13)6-5-9-14(12)16-3/h5-6,9-10,13,15H,4,7-8H2,1-3H3 |
Clave InChI |
YUSXGZCTJMZLNW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1CCCC2=C1C=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


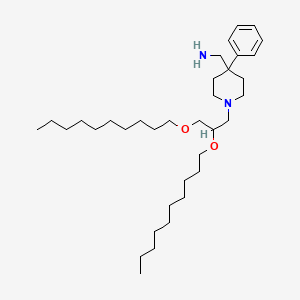
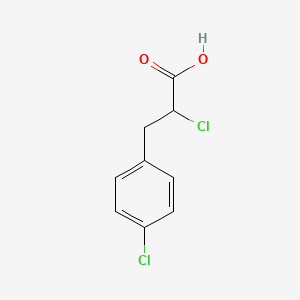
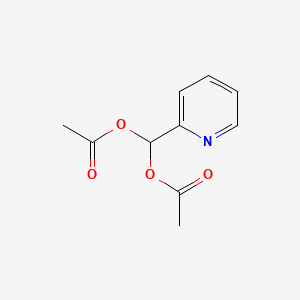

![2-[(2-Chloroacetyl)amino]pent-4-enoic acid](/img/structure/B12800890.png)
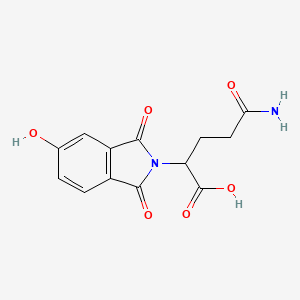
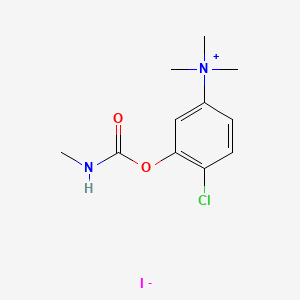
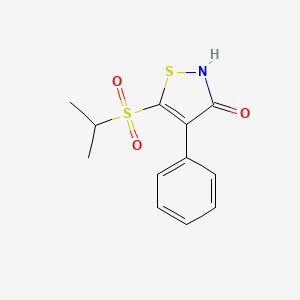
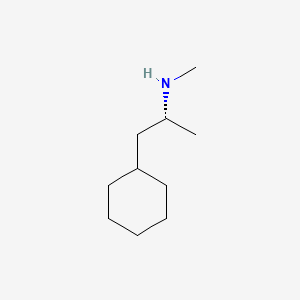
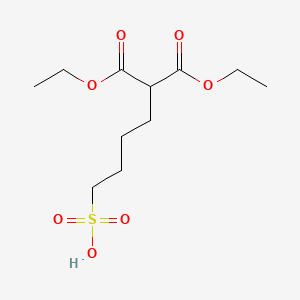
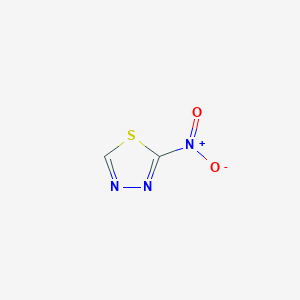

![2-(Chloromethyl)-8-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12800956.png)

